Octafluoro-1,3-phenylenediamine
Description
Octafluoro-1,3-phenylenediamine is a fluorinated aromatic diamine characterized by a benzene ring fully substituted with eight fluorine atoms and two amine groups at the 1,3-positions. This compound’s unique structure imparts exceptional thermal stability, chemical resistance, and electron-withdrawing properties, making it a candidate for high-performance polymers, coatings, and specialty materials.
Properties
Molecular Formula |
C6F8N2 |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N,2,4,5,6-octafluorobenzene-1,3-diamine |
InChI |
InChI=1S/C6F8N2/c7-1-2(8)5(15(11)12)4(10)6(3(1)9)16(13)14 |
InChI Key |
CESJDDRRYPMKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)N(F)F)F)N(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octafluoro-1,3-phenylenediamine typically involves the fluorination of 1,3-phenylenediamine. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes nitration, reduction, and subsequent fluorination steps. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Octafluoro-1,3-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the fluorinated positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include various fluorinated aromatic compounds, quinones, and hydrogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Octafluoro-1,3-phenylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules and polymers.
Biology: The compound is explored for its potential use in bioimaging and as a fluorescent probe due to its unique optical properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of high-performance materials, such as fluorinated polymers and coatings, which exhibit excellent chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of Octafluoro-1,3-phenylenediamine involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets are still under investigation and may vary depending on the application.
Comparison with Similar Compounds
Methyl-Substituted Phenylenediamines
Compounds like 2-Methyl-1,3-phenylenediamine and 3-Methyl-1,3-phenylenediamine () share the 1,3-diamine backbone but substitute fluorine with methyl groups. Key differences include:
- Electronic Effects : Methyl groups are electron-donating, increasing amine basicity and reducing acidity compared to the strong electron-withdrawing effect of fluorine in Octafluoro-1,3-phenylenediamine. This impacts reactivity in polymerization or crosslinking reactions .
- Solubility : Methyl groups enhance solubility in organic solvents, whereas perfluorination may reduce solubility due to increased hydrophobicity or crystallinity .
- Applications : Methyl derivatives are intermediates in dyes and resins, while fluorinated analogs are suited for high-temperature polymers.
Halogenated Phthalimides: 3-Chloro-N-phenyl-phthalimide
This compound () features a chloro-substituted phthalimide backbone. Comparisons highlight:
- Structural Differences: The phthalimide ring system differs from the benzene core of phenylenediamines, but both serve as monomers for polyimides. Chlorine’s moderate electron-withdrawing effect contrasts with fluorine’s stronger electronegativity, affecting thermal stability and electronic properties in derived polymers .
- Synthesis Challenges : High-purity 3-chloro-N-phenyl-phthalimide is critical for polymerization, suggesting similar stringent synthesis requirements for this compound .
Aliphatic Fluorinated Diamines
The 1,3-Propanediamine derivatives in are aliphatic, with fluorinated polyether chains. Key contrasts include:
- Backbone Rigidity : Aromatic diamines like this compound yield rigid polymers with high glass transition temperatures, while aliphatic variants produce flexible materials (e.g., surfactants) .
- Thermal Stability : Fluorinated aromatic systems typically outperform aliphatic ones in high-temperature applications due to stable C-F bonds and aromatic conjugation .
Pharmaceutical Diamines: Ethylenediamine Derivatives
The ethylenediamine compound in is part of a quinolone antibiotic impurity. Unlike this compound, its applications are pharmaceutical, emphasizing differences in purity standards and functional group integration within complex molecules .
Comparative Data Table
Research Findings and Challenges
- Synthesis : Fluorinated aromatic diamines require specialized fluorination techniques (e.g., direct fluorination or halogen exchange), contrasting with milder methods for methyl or chloro analogs .
- Solubility Paradox : While fluorination often reduces solubility, certain fluorinated aromatics exhibit unique solvent interactions, necessitating tailored processing methods .
- Stability vs. Reactivity : The strong C-F bonds in this compound enhance thermal stability but may limit reactivity in nucleophilic reactions compared to methylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
